3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl anthranilate with isothiocyanates, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic substitution reactions at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one: Lacks the ethyl group.
3-Methyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one: Contains a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-2-thioxo-1,2,3,8a-tetrahydroquinazolin-4(4aH)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C10H12N2OS |
---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
3-ethyl-2-sulfanylidene-4a,8a-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-8H,2H2,1H3,(H,11,14) |
InChI-Schlüssel |
UIGJEBCIYJATAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2C=CC=CC2NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.